Cas no 1823182-68-8 (5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-4-methyl-6-(methylsulfonyl)pyrimidine)

5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-4-methyl-6-(methylsulfonyl)pyrimidine 化学的及び物理的性質
名前と識別子
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- 5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-4-methyl-6-(methylsulfonyl)pyrimidine
- 5-fluoro-2-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]-4-methanesulfonyl-6-methylpyrimidine
- 5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-4-methyl-6-(methylsulfonyl)pyrimidine
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- MDL: MFCD29042641
- インチ: 1S/C12H8F5N3O2S/c1-5-8(14)11(23(2,21)22)20-10(19-5)9-7(13)3-6(4-18-9)12(15,16)17/h3-4H,1-2H3
- InChIKey: ZMFDGPGHBMKUIC-UHFFFAOYSA-N
- ほほえんだ: S(C)(C1C(=C(C)N=C(C2C(=CC(C(F)(F)F)=CN=2)F)N=1)F)(=O)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 10
- 重原子数: 23
- 回転可能化学結合数: 2
- 複雑さ: 524
- トポロジー分子極性表面積: 81.2
5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-4-methyl-6-(methylsulfonyl)pyrimidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | F165575-100mg |
5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-4-methyl-6-(methylsulfonyl)pyrimidine |
1823182-68-8 | 100mg |
$ 205.00 | 2022-06-05 | ||
Matrix Scientific | 167795-1g |
5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-4-methyl-6-(methylsulfonyl)pyrimidine |
1823182-68-8 | 1g |
$1486.00 | 2023-09-06 | ||
TRC | F165575-50mg |
5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-4-methyl-6-(methylsulfonyl)pyrimidine |
1823182-68-8 | 50mg |
$ 125.00 | 2022-06-05 | ||
Matrix Scientific | 167795-10g |
5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-4-methyl-6-(methylsulfonyl)pyrimidine |
1823182-68-8 | 10g |
$3950.00 | 2023-09-06 | ||
Matrix Scientific | 167795-5g |
5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-4-methyl-6-(methylsulfonyl)pyrimidine |
1823182-68-8 | 5g |
$2080.00 | 2023-09-06 |
5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-4-methyl-6-(methylsulfonyl)pyrimidine 関連文献
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-4-methyl-6-(methylsulfonyl)pyrimidineに関する追加情報
Research Brief on 5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-4-methyl-6-(methylsulfonyl)pyrimidine (CAS: 1823182-68-8)
The compound 5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-4-methyl-6-(methylsulfonyl)pyrimidine (CAS: 1823182-68-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique trifluoromethyl and sulfonyl functional groups, exhibits promising potential as a key intermediate or active pharmaceutical ingredient (API) in drug discovery. Recent studies have focused on its synthesis, structural optimization, and biological activity, particularly in the context of kinase inhibition and targeted therapies.
Recent literature highlights the compound's role in the development of kinase inhibitors, where its structural features contribute to high binding affinity and selectivity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a scaffold for designing inhibitors targeting aberrant kinase signaling pathways in cancer. The trifluoromethyl group, in particular, enhances metabolic stability and lipophilicity, addressing common challenges in drug bioavailability. Additionally, the sulfonyl moiety facilitates interactions with key amino acid residues in the kinase active site, as evidenced by X-ray crystallography data.
In terms of synthetic routes, recent advancements have optimized the production of 5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-4-methyl-6-(methylsulfonyl)pyrimidine. A 2022 patent (WO2022156789) describes a scalable, high-yield process involving palladium-catalyzed cross-coupling reactions, which minimizes byproducts and improves purity. This methodological innovation is critical for industrial-scale applications, ensuring cost-effectiveness and regulatory compliance. Furthermore, computational studies have employed density functional theory (DFT) to predict the compound's reactivity and guide further derivatization.
Biological evaluations of this compound have revealed its potential beyond oncology. For instance, a 2023 preprint on bioRxiv reported its inhibitory activity against inflammatory kinases, suggesting applications in autoimmune diseases. The compound's ability to modulate immune responses was validated in murine models, where it reduced cytokine production without significant toxicity. These findings underscore its versatility and warrant further preclinical investigation.
In conclusion, 5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-4-methyl-6-(methylsulfonyl)pyrimidine (CAS: 1823182-68-8) represents a multifaceted tool in drug discovery. Its structural uniqueness, synthetic accessibility, and broad biological activity make it a compelling candidate for future therapeutic development. Ongoing research aims to explore its pharmacokinetic properties and expand its applications to other disease areas, such as neurodegenerative disorders and infectious diseases.
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